6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
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Overview
Description
6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes ethoxyphenyl and nitrophenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the pyrrolopyrimidine core . The reaction conditions often require refluxing in solvents like dimethylformamide (DMF) or butanol (BuOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrrolopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies involving the inhibition of specific enzymes and proteins, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers . This results in neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidinone
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Triazole-pyrimidine hybrids
Uniqueness
6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific combination of ethoxyphenyl and nitrophenyl groups attached to the pyrrolopyrimidine core
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N4O5/c1-4-31-18-11-6-5-10-16(18)25-13-17-19(21(27)24(3)22(28)23(17)2)20(25)14-8-7-9-15(12-14)26(29)30/h5-13H,4H2,1-3H3 |
InChI Key |
DOOLXNOAHXMXPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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